molecular formula C15H11F3N2O2S B2649128 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-50-3

6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2649128
CAS No.: 625376-50-3
M. Wt: 340.32
InChI Key: CJVDCDURYMZPHL-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a furan ring, a trifluoromethyl group, a carbonitrile group, and a sulfanyl group attached to a 3-oxobutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-dicarbonyl compounds and ammonia or amines.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyridine intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction using a thiol derivative and an appropriate leaving group on the pyridine ring.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl or nitrile groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the pyridine ring, using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group and the carbonitrile group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-methylpyridine-3-carbonitrile
  • 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carboxamide
  • 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness

6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group and the carbonitrile group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-(furan-2-yl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-8(21)9(2)23-14-10(7-19)11(15(16,17)18)6-12(20-14)13-4-3-5-22-13/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDCDURYMZPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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